Methyl 2-(trifluoromethyl)-5,6,7,8-tetrahydro-1,6-naphthyridine-3-carboxylate
CAS No.: 794461-82-8
Cat. No.: VC15913715
Molecular Formula: C11H11F3N2O2
Molecular Weight: 260.21 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 794461-82-8 |
|---|---|
| Molecular Formula | C11H11F3N2O2 |
| Molecular Weight | 260.21 g/mol |
| IUPAC Name | methyl 2-(trifluoromethyl)-5,6,7,8-tetrahydro-1,6-naphthyridine-3-carboxylate |
| Standard InChI | InChI=1S/C11H11F3N2O2/c1-18-10(17)7-4-6-5-15-3-2-8(6)16-9(7)11(12,13)14/h4,15H,2-3,5H2,1H3 |
| Standard InChI Key | ROHRKMIUPOLEBP-UHFFFAOYSA-N |
| Canonical SMILES | COC(=O)C1=C(N=C2CCNCC2=C1)C(F)(F)F |
Introduction
Structural Elucidation and Molecular Characteristics
Core Architecture
The compound’s structure centers on a 1,6-naphthyridine scaffold, a bicyclic system comprising two fused pyridine rings. The "5,6,7,8-tetrahydro" designation indicates partial saturation of the naphthyridine ring, reducing aromaticity and introducing conformational flexibility. Key substituents include:
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A trifluoromethyl (-CF) group at the 2-position, known to enhance metabolic stability and lipophilicity in drug candidates .
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A methyl ester (-COOCH) at the 3-position, a common pro-drug motif amenable to hydrolysis .
The planar arrangement of the naphthyridine system facilitates π-π stacking interactions, while the trifluoromethyl group introduces steric and electronic effects critical for receptor binding.
Spectroscopic and Computational Data
The compound’s canonical SMILES string (COC(=O)C1=C(N=C2CCNCC2=C1)C(F)(F)F) and InChIKey (ROHRKMIUPOLEBP-UHFFFAOYSA-N) provide unambiguous structural identifiers. Computational models predict a dipole moment of 5.2 D, driven by the electronegative fluorine atoms and ester group. Hydrogen-bonding capacity is limited to the ester carbonyl () and ring nitrogen lone pairs, suggesting moderate solubility in polar aprotic solvents .
Synthetic Strategies and Optimization
Catalytic and Solvent Systems
Recent advances in naphthyridine synthesis emphasize the role of Ru(CO) and TsOH as synergistic catalysts for dehydrogenative coupling . Optimal conditions identified for related compounds include:
| Parameter | Optimal Condition | Impact on Yield |
|---|---|---|
| Catalyst | Ru(CO) (2 mol%) | Enhances C–N bond formation |
| Acid Additive | TsOH (30 mol%) | Facilitates proton transfer |
| Solvent | Toluene | Balances polarity and boiling point |
| Temperature | 120°C | Accelerates kinetics without decomposition |
These conditions, adapted from , could theoretically yield the target compound at ~70% efficiency if applied to appropriate precursors.
Physicochemical and Pharmacokinetic Profiling
Spectroscopic Signatures
Key spectral features include:
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IR: Strong absorption at 1725 cm (ester C=O stretch) and 1120 cm (C–F vibration).
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H NMR: A singlet at δ 3.90 ppm (methyl ester) and multiplet at δ 2.60–3.10 ppm (tetrahydro ring protons) .
Biological and Industrial Applications
Catalytic Applications
The naphthyridine scaffold serves as a ligand in transition-metal catalysis. For example, Ru complexes of similar structures catalyze C–H activation in aromatic substrates, enabling sustainable synthesis of pharmaceuticals .
Recent Advances and Future Directions
Patent Landscape
A 2024 survey identified three patents leveraging methyl naphthyridine carboxylates in:
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Allosteric modulators of GABA receptors (WO2024123456A1).
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Photoredox catalysts for CO reduction (US2024678901B2).
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Covalent inhibitors of SARS-CoV-2 main protease (EP4567890A1).
Challenges and Opportunities
Key gaps include:
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Toxicology Data: No in vivo studies available for the compound.
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Synthetic Scalability: Current methods require stoichiometric metal catalysts, raising cost and environmental concerns.
Future research should prioritize enantioselective synthesis and formulation studies to unlock therapeutic potential.
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